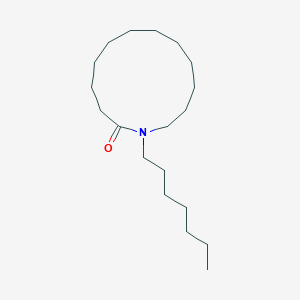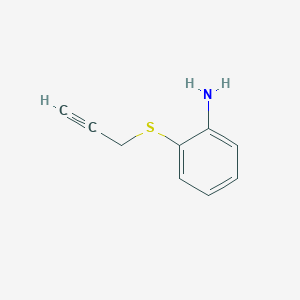![molecular formula C14H30N4OS B14612434 1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea](/img/structure/B14612434.png)
1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea is an organic compound with a complex structure It is characterized by the presence of a hydrazinylidenemethyl group and a nonylsulfanylpropyl group attached to a urea backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea typically involves multiple steps. One common approach is to start with the preparation of the hydrazinylidenemethyl intermediate, which can be achieved through the reaction of hydrazine with an appropriate aldehyde or ketone under controlled conditions. The resulting intermediate is then reacted with a nonylsulfanylpropyl isocyanate to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinylidenemethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea involves its interaction with specific molecular targets. The hydrazinylidenemethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. Additionally, the nonylsulfanylpropyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea: Similar structure with an octyl group instead of a nonyl group.
1-[(E)-hydrazinylidenemethyl]-3-(3-decylsulfanylpropyl)urea: Contains a decyl group instead of a nonyl group.
1-[(E)-hydrazinylidenemethyl]-3-(3-dodecylsulfanylpropyl)urea: Features a dodecyl group in place of the nonyl group.
Uniqueness
1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nonylsulfanylpropyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets. Additionally, the hydrazinylidenemethyl group provides a reactive site for covalent modification of proteins and enzymes, making it a valuable tool in chemical biology and medicinal chemistry research.
Eigenschaften
Molekularformel |
C14H30N4OS |
|---|---|
Molekulargewicht |
302.48 g/mol |
IUPAC-Name |
1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea |
InChI |
InChI=1S/C14H30N4OS/c1-2-3-4-5-6-7-8-11-20-12-9-10-16-14(19)17-13-18-15/h13H,2-12,15H2,1H3,(H2,16,17,18,19) |
InChI-Schlüssel |
MKEFZJPXYBSGLJ-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCCCCSCCCNC(=O)N/C=N/N |
Kanonische SMILES |
CCCCCCCCCSCCCNC(=O)NC=NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-[Bis(carboxymethyl)amino]hexanoic acid](/img/structure/B14612387.png)
![2-[1-(Naphthalen-1-yl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14612414.png)
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14612417.png)

![1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy-](/img/structure/B14612427.png)


![2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B14612435.png)

